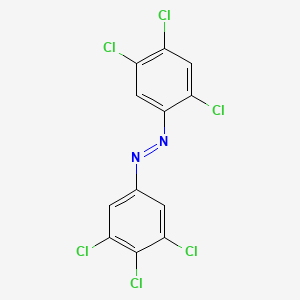
(E)-1-(2,4,5-Trichlorophenyl)-2-(3,4,5-trichlorophenyl)diazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(2,4,5-Trichlorophenyl)-2-(3,4,5-trichlorophenyl)diazene is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. The compound’s structure includes two trichlorophenyl groups attached to the azo linkage, which can influence its chemical properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2,4,5-Trichlorophenyl)-2-(3,4,5-trichlorophenyl)diazene typically involves the diazotization of aniline derivatives followed by azo coupling. The general steps are as follows:
Diazotization: Aniline derivatives (such as 2,4,5-trichloroaniline) are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Azo Coupling: The diazonium salt is then reacted with another aniline derivative (such as 3,4,5-trichloroaniline) under basic conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the synthesis of azo compounds like this compound is carried out in large-scale reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process may involve continuous flow systems and automated monitoring to optimize production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-(2,4,5-Trichlorophenyl)-2-(3,4,5-trichlorophenyl)diazene can undergo various chemical reactions, including:
Oxidation: The azo linkage can be oxidized to form azoxy compounds.
Reduction: The azo linkage can be reduced to form hydrazo compounds or amines.
Substitution: The trichlorophenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of azoxy compounds.
Reduction: Formation of hydrazo compounds or amines.
Substitution: Formation of substituted trichlorophenyl derivatives.
Aplicaciones Científicas De Investigación
(E)-1-(2,4,5-Trichlorophenyl)-2-(3,4,5-trichlorophenyl)diazene has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (E)-1-(2,4,5-Trichlorophenyl)-2-(3,4,5-trichlorophenyl)diazene involves its interaction with molecular targets and pathways, which can vary depending on its application. In biological systems, it may interact with enzymes, receptors, or DNA, leading to various biochemical effects. The exact mechanism can be elucidated through experimental studies and computational modeling.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-1-(2,4-Dichlorophenyl)-2-(3,4-Dichlorophenyl)diazene
- (E)-1-(2,5-Dichlorophenyl)-2-(3,5-Dichlorophenyl)diazene
- (E)-1-(2,4,6-Trichlorophenyl)-2-(3,4,6-Trichlorophenyl)diazene
Uniqueness
(E)-1-(2,4,5-Trichlorophenyl)-2-(3,4,5-trichlorophenyl)diazene is unique due to the specific positioning of the chlorine atoms on the phenyl rings, which can influence its chemical reactivity, stability, and interactions with other molecules. This unique structure can lead to distinct properties and applications compared to other similar compounds.
Propiedades
Número CAS |
923027-12-7 |
|---|---|
Fórmula molecular |
C12H4Cl6N2 |
Peso molecular |
388.9 g/mol |
Nombre IUPAC |
(2,4,5-trichlorophenyl)-(3,4,5-trichlorophenyl)diazene |
InChI |
InChI=1S/C12H4Cl6N2/c13-6-3-8(15)11(4-7(6)14)20-19-5-1-9(16)12(18)10(17)2-5/h1-4H |
Clave InChI |
ZUOKBPGOHHXDSY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Cl)Cl)Cl)N=NC2=CC(=C(C=C2Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


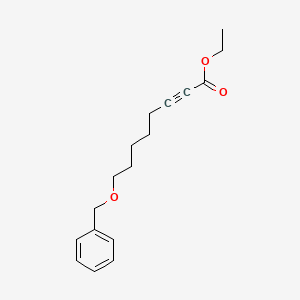
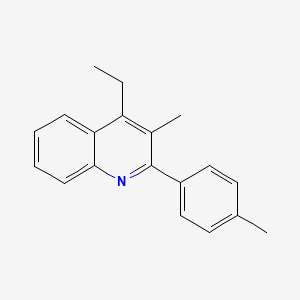
![3-[5-[(2-Fluorophenyl)methylsulfanyl]tetrazol-1-yl]phenol](/img/structure/B14178746.png)
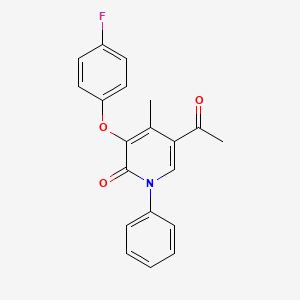
![([1,1'-Biphenyl]-4-yl){4-[(phenylsulfanyl)methyl]phenyl}methanone](/img/structure/B14178750.png)
![5-Chloro-6-{[4-(diethylamino)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14178754.png)



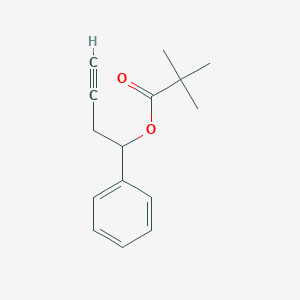
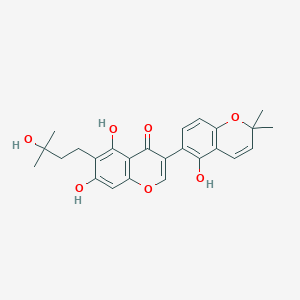
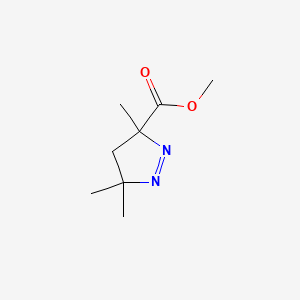
![5,5'-Bis[(thiophen-2-yl)ethynyl]-2,2'-bipyridine](/img/structure/B14178792.png)
methyl}-1H-pyrrol-2-yl)(4-methoxyphenyl)methanone](/img/structure/B14178796.png)
